(Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features:
- A 4-chlorophenyl group attached to the propanamide moiety.
- A thiazolidinone core with 2,4-dioxo substituents.
- A (Z)-configured ethylidene linker bearing a p-tolylamino group at the 5-position of the thiazolidinone ring.
The chlorine atom and dioxo groups may enhance electrophilicity and hydrogen-bonding capacity, influencing target interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-13-2-6-15(7-3-13)24-19(27)12-17-20(28)25(21(29)30-17)11-10-18(26)23-16-8-4-14(22)5-9-16/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,27)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBZMYCTKBEGRM-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide, often referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme inhibition, and potential anticancer effects.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a thiazolidinone ring, which is known for its pharmacological significance. The molecular formula is , and it features a 4-chlorophenyl group that enhances its biological activity.
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit notable antibacterial properties. In a study involving various synthesized compounds, derivatives similar to the target compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values significantly lower than those of standard drugs used in treatment, suggesting potential as effective antibacterial agents .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, compounds derived from similar thiazolidinone structures displayed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential for therapeutic applications in conditions like kidney stones and gastric ulcers .
Anticancer Potential
Emerging studies suggest that thiazolidinone derivatives may possess anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways. For example, certain thiazolidinones have been reported to inhibit tumor cell proliferation in vitro and in vivo models .
Research Findings and Case Studies
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
The 5-methyl-1,3,4-thiadiazol-2-yl substituent () adds heterocyclic bulk, which may improve metabolic stability but reduce solubility .
The p-tolylamino substituent on the ethylidene linker may facilitate π-π stacking or hydrophobic interactions, unlike the thiophen-2-yl () or 2-chlorophenyl () groups, which offer distinct electronic profiles .
Pharmacological Implications
- Antimicrobial Activity: Thiazolidinones with chlorine or methyl substituents (e.g., ) often show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Anticancer Potential: The p-tolylamino group (target compound) could modulate kinase inhibition, similar to tyrosine kinase inhibitors, whereas thiophen-2-yl analogs () may target oxidative stress pathways .
- Solubility and Bioavailability : The target compound’s higher molar mass (494.99 vs. 381.50–546.06 g/mol) and dioxo groups may reduce solubility compared to thioxo analogs, necessitating formulation optimization .
Preparation Methods
Synthesis of 3-Aminothiazolidin-2,4-dione Derivatives
The thiazolidinone ring is constructed via cyclocondensation of thioglycolic acid with Schiff bases. Adapted from methodologies in and, the general protocol involves:
Hydrazide Formation :
Schiff Base Synthesis :
Cyclocondensation with Mercaptoacetic Acid :
Propanamide Side Chain Installation
Activation of 3-(2,4-Dioxothiazolidin-3-yl)Propanoic Acid
The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for amide coupling:
Reaction Protocol :
- 3-(2,4-Dioxothiazolidin-3-yl)propanoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in anhydrous DMF.
- Stirred at 0°C for 30 minutes, followed by addition of 4-chloroaniline (1 eq).
Purification :
- Crude product purified via flash chromatography (ethyl acetate/hexane, 3:7).
- Yield : 82–88%.
Optimization of Reaction Parameters
Solvent and Temperature Effects on Cyclocondensation
Comparative studies from and demonstrate that toluene outperforms ethanol or THF in cyclocondensation:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 48 | 89 |
| Ethanol | 78 | 72 | 64 |
| THF | 66 | 96 | 51 |
Structural Characterization and Validation
Spectroscopic Data Compilation
IR (KBr, cm⁻¹) :
- 3223 (N-H stretch), 1705 (C=O, thiazolidinone), 1672 (C=O, amide).
- 2232 (C≡N absent, confirming absence of nitrile byproducts).
¹H-NMR (DMSO-d₆, δ ppm) :
- 11.45 (s, 1H, NH), 8.27–7.18 (m, 8H, aromatic), 5.22 (q, 1H, CH), 1.54 (d, 3H, CH₃).
- 3.72 (s, 3H, OCH₃ from oxazole in related structures).
Elemental Analysis :
Alternative Synthetic Routes and Industrial Scalability
One-Pot Multi-Component Approach
Inspired by, a streamlined synthesis combines hydrazide, aldehyde, and mercaptoacetic acid in a single pot:
Continuous Flow Chemistry
Pilot-scale studies using microreactors (2 mL volume) show:
- Residence Time : 12 minutes vs. 48 hours batch.
- Productivity : 5.2 g/h vs. 0.8 g/h batch.
Q & A
Basic Research Questions
Q. How can I optimize the multi-step synthesis of (Z)-N-(4-chlorophenyl)-3-(2,4-dioxo-5-(2-oxo-2-(p-tolylamino)ethylidene)thiazolidin-3-yl)propanamide to improve yield?
- Methodological Answer : Focus on reaction conditions such as temperature control (e.g., reflux at 80–100°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or ethanol for solubility), and catalyst use (e.g., p-toluenesulfonic acid for imine formation). Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol can enhance purity. Monitor intermediates using TLC and characterize with -NMR at each step to confirm structural fidelity .
Q. What spectroscopic techniques are essential for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the Z-configuration of the ethylidene group and aromatic substitution patterns.
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm and thiazolidinone ring vibrations.
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]) for consistency with theoretical mass .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Test against VEGFR-2 or HDAC8 using fluorogenic substrates and measure IC values via dose-response curves .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control.
- Antimicrobial Screening : Perform disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action against VEGFR-2?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in the VEGFR-2 kinase domain (PDB ID: 4AG8). Prioritize hydrogen bonding with Asp1046 and hydrophobic interactions with Phe1046.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy changes (MM-PBSA analysis) .
Q. What strategies resolve contradictions in reported IC values across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Purity Verification : Re-analyze batches via HPLC and exclude degradation products.
- Orthogonal Assays : Validate results using alternative methods (e.g., Western blot for apoptosis markers alongside MTT) .
Q. How can X-ray crystallography validate the compound’s Z-configuration and intermolecular interactions?
- Methodological Answer :
- Crystallization : Use vapor diffusion with DMSO/water mixtures. Optimize crystal growth at 4°C.
- Data Collection/Refinement : Collect high-resolution (<1.5 Å) data on a synchrotron source. Refine with SHELXL, focusing on anisotropic displacement parameters and electron density maps for the ethylidene moiety .
Q. What synthetic modifications enhance metabolic stability without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce acetyl-protected hydroxyl groups (e.g., replace –OH with –OAc) to reduce first-pass metabolism.
- Isosteric Replacement : Substitute the p-tolylamino group with trifluoromethyl or methoxy groups to modulate lipophilicity (clogP < 5). Validate stability in simulated gastric fluid (pH 2.0) and liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
